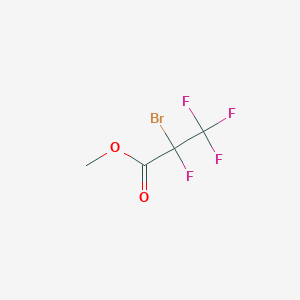

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate

Vue d'ensemble

Description

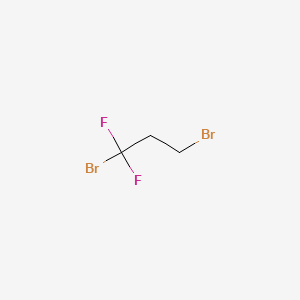

“Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” is a chemical compound with the molecular formula C4H3BrF4O2 . It is also known by other synonyms .

Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

“Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” has a molecular weight of 238.96 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

-

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences

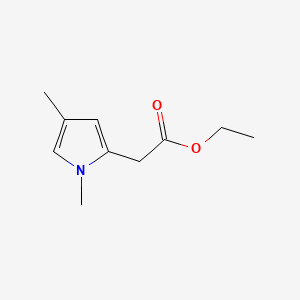

- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. For example, one compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .

- Results or Outcomes : This compound had an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Vicinal Haloethers

- Scientific Field : Organic Chemistry

- Application Summary : A concise protocol for the synthesis of two novel vicinal haloethers bearing a malononitrile group, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile, has been developed .

- Methods of Application : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy .

- Results or Outcomes : These compounds are verified to be novel and to possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

-

E2 Elimination Reactions

- Scientific Field : Organic Chemistry

- Application Summary : E2 elimination reactions are a common type of reaction in organic chemistry. They involve the removal of a proton and a leaving group from adjacent carbon atoms, resulting in the formation of a double bond .

- Methods of Application : The reaction involves a base attacking a β-hydrogen on a β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the leaving group departs .

- Results or Outcomes : The result is the formation of an alkene. If there are different β-carbons in the substrate, then the elimination reaction may yield more than one product .

-

Atom Transfer Radical Polymerization (ATRP)

- Scientific Field : Polymer Chemistry

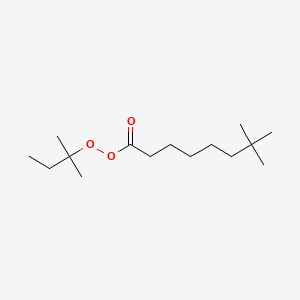

- Application Summary : Methyl 2-bromo-2-methylpropionate can be used as a free radical initiator to participate in polymerization reactions .

- Methods of Application : The compound is used to initiate the polymerization process, which involves the formation of long chains of repeating units .

- Results or Outcomes : The result is the formation of a polymer with a methyl end group .

-

Synthesis of Fluorinated Organic Compounds

- Scientific Field : Organic Chemistry

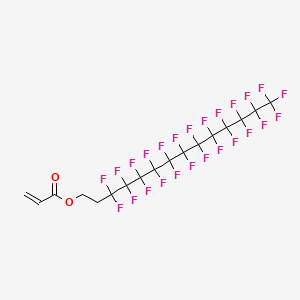

- Application Summary : 2-Bromo-3,3,3-trifluoropropene (BTP) is a valuable synthon in synthetic chemistry with broad applications in organic synthesis. It is mainly used in addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2 ’ reactions, and Stetter reactions to construct various fluorinated organic compounds .

- Methods of Application : The specific methods of application can vary widely depending on the specific reaction and its intended use .

- Results or Outcomes : The result is the formation of various fluorinated organic compounds .

-

Peptide Synthesis

- Scientific Field : Biochemistry

- Application Summary : Recent progress in peptide synthesis resulted in the elaboration of novel coupling agents. One successful approach involves the application of thiazolium salts, e.g. 2-bromo-3-ethyl-4-methylthiazolium tetrafluoroborate (BEMT). This compound can be prepared from 2-bromo-3-ethyl-4-methylthiazole .

- Methods of Application : The specific methods of application can vary widely depending on the specific reaction and its intended use .

- Results or Outcomes : The result is the formation of novel coupling agents for peptide synthesis .

Safety And Hazards

“Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate” can cause eye irritation and skin irritation. It is harmful if absorbed through the skin, swallowed, or inhaled, and it can cause irritation of the digestive tract and respiratory tract irritation . Proper safety measures should be taken while handling this chemical, including using proper personal protective equipment and ensuring adequate ventilation .

Propriétés

IUPAC Name |

methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEAPFHUCXWTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338290 | |

| Record name | Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

CAS RN |

378-67-6 | |

| Record name | Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.